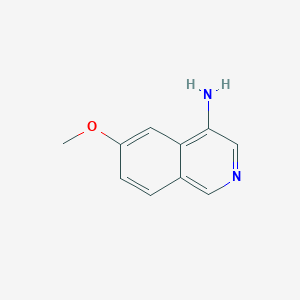

6-Methoxyisoquinolin-4-amine

CAS No.:

Cat. No.: VC13513882

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 6-methoxyisoquinolin-4-amine |

| Standard InChI | InChI=1S/C10H10N2O/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,11H2,1H3 |

| Standard InChI Key | VIRYHFKACBTPCK-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=NC=C2C=C1)N |

| Canonical SMILES | COC1=CC2=C(C=NC=C2C=C1)N |

Introduction

Structural and Physicochemical Properties

Isoquinoline derivatives share a bicyclic structure composed of a benzene ring fused to a pyridine ring. In 6-methoxyisoquinolin-4-amine, the methoxy group (-OCH₃) occupies the 6-position, while the amine (-NH₂) is at the 4-position (Figure 1). This substitution pattern influences electronic distribution, solubility, and intermolecular interactions.

Table 1: Key Physicochemical Properties of 6-Methoxyisoquinolin-4-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.199 g/mol |

| Density | 1.217 g/cm³ |

| Boiling Point | 369.6°C at 760 mmHg |

| Flash Point | 177.4°C |

| GHS Classification | Warning (H302, H315, H319, H335) |

The compound’s moderate boiling point and flash point suggest stability under standard laboratory conditions, though its GHS classification underscores the need for careful handling to avoid ingestion, skin/eye contact, or inhalation .

Synthetic Methodologies

Multi-Component Reactions and Cyclization Strategies

While no direct synthesis of 6-methoxyisoquinolin-4-amine is documented, analogous isoquinoline syntheses involve multi-component reactions. For example, triazolo[5,1-a]isoquinolines are synthesized via a Pomeranz-Fritsch reaction using acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide in toluene at 100°C . Acid-catalyzed ring-opening and subsequent chlorination with SOCl₂ yield intermediates like 1-chloromethylisoquinoline, which undergo alkylation or reductive amination to introduce amine functionalities .

Reductive Amination and Functionalization

Reductive amination of ketones or aldehydes with primary amines represents a viable route. In studies of CXCR4 antagonists, butane-1,4-diamine was mono-protected with di-tert-butyl dicarbonate, then subjected to reductive amination with cyclic ketones (e.g., 6,7-dihydroquinolin-8(5H)-one) using NaBH(OAc)₃ . Similar strategies could be adapted to introduce the 4-amine group in 6-methoxyisoquinoline.

Table 2: Representative Synthetic Steps for Isoquinoline Analogues

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Cyclization | H₂SO₄, H₂O, 100°C | Triazolo[5,1-a]isoquinoline |

| Chlorination | SOCl₂, RT | 1-Chloromethylisoquinoline |

| Reductive Amination | NaBH(OAc)₃, DCM | Secondary Amine Derivatives |

Pharmacological Activity and Mechanisms

P-Glycoprotein Inhibition

6-Methoxy-2-arylquinoline analogues inhibit P-glycoprotein (P-gp), a drug efflux pump implicated in multidrug resistance. While these studies focus on quinoline cores, structural parallels suggest that 6-methoxyisoquinolin-4-amine could modulate P-gp through π-π stacking and hydrophobic interactions within the transmembrane domain .

Allosteric Modulation of GLP-1 Receptors

Spirocyclic isoquinolines like 6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] act as positive allosteric modulators of glucagon-like-peptide-1 (GLP-1) receptors, enhancing insulin secretion. The 4-amine group in 6-methoxyisoquinolin-4-amine may similarly stabilize receptor conformations, though empirical validation is needed.

| Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion; use PPE |

| H315: Skin irritation | Wear gloves and lab coat |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Use fume hood or respirator |

Proper storage in a cool, dry environment and adherence to waste disposal regulations (e.g., incineration) are critical to minimize environmental impact .

Emerging Applications and Future Directions

Material Science

Isoquinoline derivatives serve as ligands in catalytic systems and precursors for fluorescent dyes. The electron-rich 4-amine group in 6-methoxyisoquinolin-4-amine could enhance chelation with transition metals, enabling applications in organic electronics .

Drug Discovery

Fragment-based drug design (FBDD) could leverage the compound’s rigid scaffold to develop kinase inhibitors or epigenetic modulators. Molecular docking studies against targets like CDK2 or HDACs are warranted to explore these possibilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume